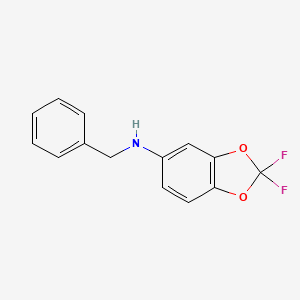

N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine

Description

Structural Features and Classification within Organic Chemistry

The structure of N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine is characterized by the integration of three key components: a 2,2-difluoro-1,3-benzodioxole (B44384) core, an amine linker, and a benzyl (B1604629) group.

2,2-Difluoro-1,3-benzodioxole Core: The foundation of the molecule is a benzodioxole system. This is a bicyclic structure where a benzene (B151609) ring is fused to a five-membered dioxole ring. drugbank.com In this specific compound, the carbon atom at the 2-position of the dioxole ring is substituted with two fluorine atoms, forming a gem-difluoro group. This feature is critical to the molecule's unique properties.

Amine Linker: An amine group (-NH-) is attached to the 5-position of the benzodioxole ring. This nitrogen atom serves as a secondary amine, as it is bonded to both the benzodioxole ring and the benzyl group.

Benzyl Group: The benzyl group consists of a benzene ring attached to a methylene (B1212753) bridge (-CH₂-). This group is connected to the benzodioxole core via the amine linker.

Based on these functional groups, this compound can be classified as a secondary amine, a fluorinated aromatic ether, and a derivative of benzodioxole. drugbank.com

Table 1: Key Structural Components

| Component | Chemical Formula | Key Features |

|---|---|---|

| 2,2-Difluoro-1,3-benzodioxole | C₇H₄F₂O₂ | Bicyclic aromatic ether with a gem-difluoro group. |

| Secondary Amine | -NH- | Links the benzodioxole and benzyl moieties. |

| Benzyl Group | -CH₂C₆H₅ | Aromatic hydrocarbon group providing steric bulk and lipophilicity. |

Significance of the 2,2-Difluoro-1,3-benzodioxole Moiety as a Privileged Scaffold

The 2,2-difluoro-1,3-benzodioxole moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry and materials science. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery.

The incorporation of fluorine atoms into the benzodioxole structure imparts several advantageous properties. Fluorine is the most electronegative element, and its presence can significantly alter the electronic environment of a molecule. The replacement of two hydrogen atoms with two fluorine atoms at the methylene bridge of the traditional methylenedioxy group (as seen in compounds like 3,4-methylenedioxyaniline) leads to the formation of the difluoromethylenedioxy group. This substitution serves multiple purposes:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing gem-difluoro groups can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a compound in biological systems. enamine.net

Modulation of Physicochemical Properties: Fluorination increases the lipophilicity (fat-solubility) of a molecule, which can influence its absorption, distribution, and ability to cross biological membranes. The difluoromethylenedioxy group is often used as a lipophilic and metabolically robust bioisostere for catechol or dimethoxyphenyl groups.

Enhanced Target Interactions: The unique electronic properties conferred by fluorine atoms can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors. enamine.net

The utility of this scaffold is demonstrated by its presence in innovative drugs. For example, the difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group is a key component in small molecule chaperones like Lumacaftor and Tezacaftor, which are designed to correct protein folding defects. enamine.net The 2,2-difluoro-1,3-benzodioxole structure itself is a valuable building block for synthesizing various active compounds for pharmaceutical and agricultural applications. chemicalbook.com

Role of N-Benzyl Amine Linkages in Molecular Design and Synthesis

The N-benzyl amine linkage is a common structural motif in organic chemistry that plays a significant role in both molecular synthesis and the modulation of biological activity.

In synthetic chemistry, the formation of secondary amines, such as the one in the title compound, is often achieved through reductive amination. nih.gov The benzyl group itself can be employed as a protecting group for primary or secondary amines during multi-step syntheses, although its removal often requires relatively harsh conditions. wikipedia.org

From a molecular design perspective, the addition of an N-benzyl group to a core structure can have profound effects on its properties:

Modulation of Receptor Affinity: Research has shown that N-benzyl substitution on certain classes of compounds, such as phenethylamines, can lead to a significant increase in binding affinity and functional activity at specific receptors. nih.gov The benzyl group can engage in favorable hydrophobic or π-stacking interactions within the binding pocket.

Synthetic Handle: The amine linkage provides a versatile point for further chemical modification, allowing for the attachment of other functional groups to explore structure-activity relationships systematically.

The strategic incorporation of the N-benzyl group is a widely used tactic in medicinal chemistry to fine-tune the pharmacological profile of lead compounds. For instance, studies on N-benzyl derivatives of various heterocyclic scaffolds have led to the identification of potent enzyme inhibitors and receptor antagonists. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,2-difluoro-1,3-benzodioxol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c15-14(16)18-12-7-6-11(8-13(12)19-14)17-9-10-4-2-1-3-5-10/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHULVINDYCZWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC3=C(C=C2)OC(O3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of N Benzyl 2,2 Difluoro 2h 1,3 Benzodioxol 5 Amine

Reactions at the Secondary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and basic, rendering it susceptible to reaction with a variety of electrophiles. byjus.com

Acylation and Sulfonylation Reactions

Secondary amines, both aliphatic and aromatic, readily undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. byjus.comlumenlearning.com This reaction, typically conducted in the presence of a base like pyridine (B92270) to neutralize the liberated acid, results in the formation of a stable N,N-disubstituted amide. Similarly, sulfonylation occurs when the amine is reacted with a sulfonyl chloride, yielding a sulfonamide. expertsmind.comlibretexts.org This reaction is also performed under basic conditions. libretexts.org

Table 1: General Acylation and Sulfonylation Reactions

| Reaction Type | Reagent (E+) | Product |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-acyl-N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine |

| Acylation | Acid Anhydride ((R-CO)₂O) | N-acyl-N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine |

This table represents the expected products from the reaction of N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine with general electrophilic reagents.

Formation of Amides, Ureas, Thioureas, and Carbamates

The nucleophilic secondary amine can react with various carbonyl and related compounds to form a range of derivatives. The synthesis of N,N,N'-trisubstituted ureas can be achieved by reacting the amine with an isocyanate (R-N=C=O). researchgate.netresearchgate.net In a similar fashion, reaction with an isothiocyanate (R-N=C=S) yields the corresponding thiourea. Carbamates can be synthesized through the reaction of the amine with chloroformates or by other modern synthetic methods that generate isocyanate intermediates in situ. researchgate.netnih.govnih.govacs.org

Table 2: Formation of Urea, Thiourea, and Carbamate Derivatives

| Reagent | Product Type |

|---|---|

| Isocyanate (R-NCO) | Urea |

| Isothiocyanate (R-NCS) | Thiourea |

This table outlines the formation of key derivatives from the secondary amine moiety.

Derivatization for Chiral Resolution and Analytical Purposes

For amines that are chiral, or for creating derivatives for analytical separation, the secondary amine serves as a critical handle. Although this compound itself is not chiral, derivatization at this position is a key strategy for compounds with stereocenters elsewhere. A common method for resolving a racemic mixture of a chiral amine is to react it with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a pair of diastereomeric salts. libretexts.orgpharmtech.com Because diastereomers have different physical properties, they can often be separated by techniques like fractional crystallization. libretexts.org Once separated, the pure enantiomer of the amine can be regenerated by treatment with a base. libretexts.org Enzymatic resolutions, where a lipase (B570770) selectively catalyzes the acylation of one enantiomer, also provide a powerful method for separation. researchgate.netgoogle.com

Electrophilic Aromatic Substitution on the Benzodioxole Ring

The benzodioxole ring of the molecule is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such reactions is governed by the electronic effects of the substituents already present on the ring: the N-benzylamino group and the 2,2-difluoro-1,3-benzodioxole (B44384) structure itself.

The N-benzylamino group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene (B151609). wikipedia.orglumenlearning.com Through the resonance donation of the nitrogen's lone pair, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. organicchemistrytutor.comyoutube.com Consequently, it is a strong ortho-, para-director. lumenlearning.comlibretexts.org

Conversely, the difluoromethylenedioxy group (-OCF₂O-) is generally considered to be electron-withdrawing due to the high electronegativity of the two fluorine atoms. This inductive effect deactivates the ring, making it less reactive towards electrophiles. wikipedia.org

In this compound, these two groups are in opposition. The strongly activating N-benzylamino group at the 5-position will dominate the directing effects. Electrophilic attack is therefore most likely to occur at the position ortho to the amine, which is the 6-position, as the para position (C4) is already part of the fused dioxole ring. Steric hindrance from the bulky N-benzyl group might slightly disfavor this position, but the electronic activation is typically the controlling factor.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Major Product (Predicted) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | N-benzyl-6-nitro-2,2-difluoro-2H-1,3-benzodioxol-5-amine |

| Halogenation | Br₂ / FeBr₃ | 6-bromo-N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine |

*Note: Friedel-Crafts reactions can be complicated by the Lewis acid catalyst coordinating with the basic amine nitrogen, which would strongly deactivate the ring. Protection of the amine as an amide is often necessary before carrying out this reaction.

Modifications and Functionalization of the Benzyl (B1604629) Moiety

The benzyl group offers another site for chemical modification. This can occur either at the benzylic position (the -CH₂- group) or on the benzyl group's own aromatic ring.

The benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical, cation, or anion is stabilized by resonance with the attached aromatic ring. wikipedia.org This enhanced reactivity allows for selective reactions such as radical halogenation or oxidation at the benzylic carbon under appropriate conditions.

Furthermore, the phenyl ring of the benzyl group can undergo its own electrophilic aromatic substitution reactions. The N-alkylamino substituent attached to this ring is activating and ortho-, para-directing. Therefore, reactions like nitration, halogenation, or sulfonation would be directed to the ortho and para positions of the benzyl group's phenyl ring. A notable and common transformation of the N-benzyl group is its complete removal via catalytic hydrogenation (hydrogenolysis), which cleaves the benzylic C-N bond to yield the primary amine and toluene (B28343). acs.orgnih.gov This makes the benzyl group a useful protecting group for amines. acs.org

Reactions Involving the Fluorine Atoms

The carbon-fluorine bond is the strongest single bond in organic chemistry, and the gem-difluoro motif in the 2,2-difluoro-1,3-benzodioxole ring is exceptionally stable. researchgate.netnih.gov The fluorine atoms are generally unreactive under most standard synthetic conditions used to modify other parts of the molecule, such as those for acylation, nitration, or hydrogenation. nih.gov The high stability of this group means that it is typically installed during the synthesis of the benzodioxole ring system itself and is then carried through subsequent synthetic steps. The chemical inertness of C-F bonds often imparts desirable properties to molecules, such as increased metabolic stability and lipophilicity. mdpi.comresearchgate.net While advanced methods for C-F bond activation exist, they require specific and often harsh conditions and are not considered part of the general reactivity profile of the molecule. nih.govresearchgate.net

Computational and Theoretical Investigations of N Benzyl 2,2 Difluoro 2h 1,3 Benzodioxol 5 Amine

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure

The foundational step in the computational analysis of N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine involves determining its most stable three-dimensional structure through geometry optimization. This is typically achieved using quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

DFT methods, particularly with hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP), are widely used for their balance of accuracy and computational cost. nih.gov Paired with a suitable basis set, such as 6-311++G(d,p), these calculations can predict key geometric parameters. dergipark.org.tr The optimization process systematically alters the molecule's geometry to find the lowest energy conformation on the potential energy surface. For this compound, this would involve calculating equilibrium bond lengths, bond angles, and dihedral angles. For instance, calculations would define the planarity of the benzodioxole and benzyl (B1604629) rings and the orientation of the benzyl group relative to the amine nitrogen. nih.gov The correlation between theoretical and experimental structural data for similar molecules has been shown to be strong, validating the predictive power of these computational methods. nih.gov

Once the geometry is optimized, the same theoretical level can be used to investigate the electronic structure. This provides information on the distribution of electrons within the molecule, which is fundamental to understanding its properties and reactivity.

Table 1: Predicted Geometric Parameters from a Typical DFT Calculation This table illustrates the type of data obtained from geometry optimization calculations; specific values for the target compound require dedicated computation.

| Parameter | Description | Typical Predicted Value Range |

|---|---|---|

| C-N Bond Length | Bond between the amine nitrogen and the benzodioxole ring | 1.38 - 1.42 Å |

| N-C (benzyl) Bond Length | Bond between the amine nitrogen and the benzylic carbon | 1.45 - 1.48 Å |

| C-F Bond Length | Bonds in the difluoromethylenedioxy group | 1.34 - 1.37 Å |

| C-N-C Bond Angle | Angle around the amine nitrogen | 115° - 125° |

Analysis of Molecular Orbitals (HOMO-LUMO Energetics)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. dergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.trmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govdergipark.org.tr For this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring and the amine nitrogen, which possess lone pairs of electrons. Conversely, the LUMO is likely distributed over the aromatic systems, particularly the benzyl ring, which can accept electron density.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing further insight into the molecule's behavior. mdpi.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. mdpi.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. mdpi.com |

Electrostatic Potential Surface (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen and fluorine atoms of the benzodioxole ring, as well as on the amine nitrogen due to its lone pair. These sites represent likely locations for electrophilic attack or hydrogen bond acceptance. researchgate.netresearchgate.net Conversely, the hydrogen atom attached to the amine group would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. researchgate.net The aromatic rings would show a mix of potentials, with the π-systems generally being electron-rich. researchgate.net

Prediction and Correlation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using methods like Gauge-Independent Atomic Orbital (GIAO). DFT functionals such as B3LYP, when combined with appropriate basis sets, can provide predicted chemical shifts that show excellent correlation with experimental values obtained in solution. nih.gov Discrepancies between calculated (gas-phase) and experimental (solution) values can often be attributed to solvent effects. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. This analysis helps in the assignment of specific vibrational modes to the observed peaks in an experimental spectrum. nih.gov

Conformational Analysis and Energy Minima Identification

The flexibility of this compound, particularly the rotation around the C-N bonds, gives rise to multiple possible conformations. Conformational analysis is a computational study aimed at identifying the different stable conformers (energy minima) and the energy barriers for interconversion between them.

Investigation of Reaction Mechanisms and Transition States for Chemical Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, theoretical methods can be used to study various potential transformations, such as N-alkylation, acylation, or electrophilic aromatic substitution.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate. Calculating the geometry and energy of transition states allows for a detailed understanding of how bonds are broken and formed during a chemical transformation. This knowledge is invaluable for optimizing reaction conditions and predicting reaction outcomes.

Intermolecular Interaction Studies

The way molecules interact with each other governs their physical properties (e.g., melting point, boiling point, solubility) and their role in larger biological or material systems. For this compound, several types of intermolecular interactions are significant.

Hydrogen Bonding: The amine group (-NH-) can act as a hydrogen bond donor, while the electronegative oxygen, fluorine, and nitrogen atoms can act as hydrogen bond acceptors. nih.gov Computational studies can model these interactions, for instance, by calculating the interaction energy of a dimer of the molecule, to determine the strength and preferred geometry of these hydrogen bonds. nih.gov

π-Stacking: The presence of two aromatic rings (the benzodioxole and benzyl systems) allows for π-π stacking interactions. nih.govnih.gov These interactions, where the π-orbitals of the rings overlap, contribute significantly to the stability of the crystal structure and molecular aggregates. Theoretical calculations can quantify the energy of these stacking interactions and determine the optimal parallel or offset arrangement of the rings. nih.gov

C-H···π Interactions: These are weaker interactions where a C-H bond can act as a weak donor to the electron-rich π-system of an aromatic ring. nih.govnih.gov These interactions also play a role in stabilizing the three-dimensional packing of molecules. nih.gov

Advanced Applications and Research Directions for N Benzyl 2,2 Difluoro 2h 1,3 Benzodioxol 5 Amine

Contribution as a Key Intermediate in Advanced Organic Synthesis

N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine serves as a valuable intermediate in the synthesis of more complex and biologically active molecules. The secondary amine functionality provides a reactive handle for a variety of chemical transformations, including acylation, alkylation, and participation in cross-coupling reactions. The presence of the difluorobenzodioxole moiety is particularly noteworthy, as this group is a bioisostere of the more common methylenedioxy group found in numerous natural products and pharmaceuticals. The introduction of the gem-difluoro group can significantly alter the metabolic stability, lipophilicity, and binding interactions of the final compound.

The utility of the fluorinated benzodioxole core is exemplified by its presence in advanced therapeutic agents. For instance, the difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group is a critical component of drugs like Lumacaftor and Tezacaftor, which are small molecule chaperones that correct folding defects in proteins. enamine.net This highlights the importance of building blocks containing the difluorobenzodioxole scaffold in the development of innovative therapeutics. While specific multi-step syntheses commencing from this compound are not extensively documented in publicly available literature, its structural components suggest its potential as a precursor for a range of bioactive compounds. The N-benzyl group can be retained as a pharmacophoric element or can serve as a protecting group that is later removed to unveil the primary amine for further functionalization.

The synthesis of various 1,3-benzodioxole (B145889) derivatives containing amino acid moieties has been described, underscoring the versatility of the benzodioxole scaffold in constructing molecules with potential biological activity. researchgate.net The this compound scaffold can be envisioned as a starting point for the synthesis of novel heterocyclic systems through intramolecular cyclization reactions or as a key fragment in multicomponent reactions to rapidly build molecular complexity. mdpi.com

Exploration in Chemical Biology as a Molecular Probe Scaffold

The structural attributes of this compound make it an attractive scaffold for the development of molecular probes for chemical biology research. The amine group provides a convenient point of attachment for various reporter groups, such as photoaffinity labels, biotin (B1667282) tags, and fluorophores.

Photoaffinity labeling (PAL) is a powerful technique for identifying the biological targets of bioactive small molecules. nih.gov A typical photoaffinity probe consists of a recognition element, a photoreactive group, and a reporter tag (e.g., biotin). nih.gov The this compound scaffold could serve as the recognition element, with the amine functionality being a key site for the introduction of a photoreactive moiety (like a diazirine or benzophenone) and a biotin tag, often via a linker. The general design of such probes allows for the covalent cross-linking to target proteins upon photoactivation, followed by enrichment and identification using the biotin tag. nih.govenamine.net

The synthesis of such probes would likely involve the acylation of the secondary amine with a reagent containing both the photoreactive group and the biotin tag, or a precursor to which biotin can be attached via click chemistry. The modular nature of this approach allows for the systematic variation of the recognition element, the photoreactive group, and the linker to optimize the probe's performance. researchgate.net

Fluorescent probes are indispensable tools for visualizing and tracking biological processes in real-time. The this compound scaffold can be derivatized to create novel fluorescent probes. The secondary amine can be readily coupled with a variety of fluorophores. For instance, reaction with a fluorescent dye containing a reactive group such as an isothiocyanate or a carboxylic acid (activated as an N-hydroxysuccinimide ester) would yield a fluorescently labeled version of the parent molecule.

Furthermore, the inherent fluorescence of certain imidazopyrimidine compounds, which share structural similarities with potential derivatives of the target compound, has been explored for visualizing biological receptors. nih.gov While some of these intrinsic fluorophores may have limitations, the development of probes based on the this compound scaffold could lead to new tools for imaging specific cellular components or processes. The synthesis of a new fluorescent probe for peripheral benzodiazepine (B76468) receptors, for example, involved the coupling of a heterocyclic core with a fluorescent reporter, a strategy that could be adapted to the subject compound. nih.gov

Role in Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. patsnap.com These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. patsnap.com The this compound scaffold provides multiple points for structural modification, making it an excellent candidate for SAR studies.

Key modifications could include:

Substitution on the benzyl (B1604629) ring: Introducing electron-donating or electron-withdrawing groups at various positions on the benzyl ring can probe the electronic and steric requirements for binding to a biological target.

Modification of the amine: The secondary amine can be acylated, alkylated, or converted to other functional groups to explore the impact of this region on activity.

Substitution on the benzodioxole ring: While the difluoro group is a key feature, further substitution on the aromatic portion of the benzodioxole ring could be explored to fine-tune the molecule's properties.

A study on N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives as P2X(7) antagonists demonstrated that a variety of functional groups on the benzyl moiety were well-tolerated, with ortho-substitution providing the greatest potency. nih.gov This highlights the importance of systematic modifications of the benzyl group in SAR studies. Similarly, SAR-guided development of benzodioxole analogs has led to the discovery of potent activators of SERCA2a for cardiovascular applications. nih.gov The inclusion of fluorine atoms, as in the this compound scaffold, is a common strategy in lead optimization to improve metabolic stability. Replacing a C-H bond with a C-F bond, particularly on aromatic rings, can make the compound less susceptible to oxidative metabolism. youtube.com

| Modification Site | Potential Modifications | Purpose in SAR Studies |

| Benzyl Ring | Introduction of halogens, alkyl, alkoxy, nitro, or cyano groups | To investigate the influence of electronic and steric effects on biological activity. |

| Amine Functionality | Acylation, sulfonylation, alkylation, or conversion to an amide or urea | To explore the role of the hydrogen bond donor/acceptor properties and overall polarity in target engagement. |

| Benzodioxole Ring | Introduction of additional substituents on the aromatic portion | To fine-tune lipophilicity, solubility, and electronic properties for improved pharmacokinetic profiles. |

Innovations in Fluorinated Heterocycle Chemistry

The synthesis of fluorinated heterocycles is a rapidly growing area of research due to the significant impact of fluorine on the biological activity of molecules. le.ac.uk this compound can be a valuable precursor for the synthesis of novel fluorinated heterocyclic systems. The amine functionality can participate in cyclization reactions to form a variety of heterocyclic rings.

For example, condensation of the amine with appropriate bifunctional reagents could lead to the formation of fluorinated quinolines, quinoxalines, or benzodiazepines, all of which are important scaffolds in medicinal chemistry. The development of novel synthetic routes to fluorinated heterocycles is an active area of research, with methods such as aryne-mediated synthesis providing access to a wide range of fluorinated compounds. researchgate.netrsc.org The difluorobenzodioxole moiety in the starting material would be incorporated into the final heterocyclic product, potentially imparting enhanced biological activity and improved pharmacokinetic properties. Over a quarter of all FDA-approved drugs contain at least one fluorine atom, and a significant portion of these are nitrogen-containing heterocycles, underscoring the importance of developing new synthetic routes to these privileged structures. le.ac.uk

Future Perspectives in Synthetic Methodologies and Chemical Applications

The future utility of this compound will likely be driven by advances in synthetic methodologies and an increased demand for sophisticated molecular architectures in drug discovery and materials science. The development of more efficient and selective methods for the functionalization of the amine and the aromatic rings will expand the range of accessible derivatives.

Emerging trends in organic synthesis, such as photoredox catalysis and late-stage functionalization, could enable the derivatization of this scaffold in novel ways. For instance, Ni/photoredox dual catalysis has been successfully employed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to generate chiral N-benzylic heterocycles. nih.gov Such methods could potentially be adapted for the enantioselective synthesis of derivatives of this compound.

In terms of applications, the demand for fluorinated building blocks in drug discovery is expected to continue to grow. The unique properties conferred by the difluorobenzodioxole moiety, such as increased metabolic stability and altered lipophilicity, make this scaffold highly attractive for the development of next-generation therapeutics. Furthermore, the potential to use this compound as a scaffold for molecular probes in chemical biology opens up new avenues for research into complex biological systems. As our understanding of the role of fluorine in molecular design deepens, versatile building blocks like this compound will undoubtedly play a crucial role in the innovation of new chemical entities with tailored properties and functions.

Q & A

Q. What are the optimized synthetic protocols for N-benzyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine?

The synthesis involves domino reactions between substituted amines and ynoates. For example, reacting N-benzyl-2,2-difluoroethan-1-amine with 4-hydroxy-4-methyl-2-pentynoate under reflux conditions in a polar aprotic solvent (e.g., THF) yields the target compound. Key parameters include:

- Molar ratio : 1:1 stoichiometry of amine to ynoate.

- Temperature : Reflux (typically 80–100°C) for 12–24 hours.

- Catalyst : No catalyst required, as reactions proceed via nucleophilic addition-cyclization. Yields range from 69% to 88% at 10 mmol scale, with fluorine substitution showing negligible electronic effects on reactivity .

Q. How is the structural integrity of this compound validated experimentally?

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond lengths (e.g., C–F: ~1.34 Å) and dihedral angles. ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and molecular packing .

- NMR spectroscopy : NMR confirms the presence of difluoromethylene groups (δ: -110 to -120 ppm). NMR resolves benzyl protons as a singlet (δ: 4.8–5.2 ppm) .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Thermal stability : Decomposition occurs above 200°C, as confirmed by TGA.

- Light sensitivity : Store in amber vials under inert gas (N or Ar) at 2–8°C to prevent photodegradation .

- Solvent compatibility : Stable in DMSO, DMF, and THF but hydrolyzes in protic solvents (e.g., HO, MeOH) over 48 hours .

Advanced Research Questions

Q. How can contradictory data on fluorine's electronic effects in related benzodioxolamines be reconciled?

While this compound shows minimal fluorine influence in nucleophilic reactions , other analogs (e.g., 4-fluoro-N-methyl-benzoxazol-2-amine) exhibit strong electron-withdrawing effects. To resolve this:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to compare charge distribution and frontier molecular orbitals.

- Conduct Hammett studies using substituents with varying σ values to quantify electronic contributions .

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

- Kinase inhibition : Similar benzodioxol-5-amines (e.g., AZD0530) act as dual c-Src/Abl inhibitors via π-π stacking with kinase ATP-binding pockets. Molecular docking (AutoDock Vina) predicts a binding affinity of -8.2 kcal/mol for N-benzyl derivatives .

- Antimicrobial activity : Trifluoroacetamide analogs inhibit AmpC β-lactamase (binding energy: -5.53 kcal/mol) by forming hydrogen bonds with TYR250 and PRO304 residues .

Q. What computational strategies are recommended to predict bioactivity and selectivity?

- Molecular docking : Use AutoDock 4.2 to simulate interactions with target proteins (e.g., CYP51, AmpC β-lactamase). Prioritize poses with hydrogen bonds to catalytic residues (e.g., HIS236, SER257) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy (MM-PBSA) .

Q. How can reaction scalability challenges be addressed for gram-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.